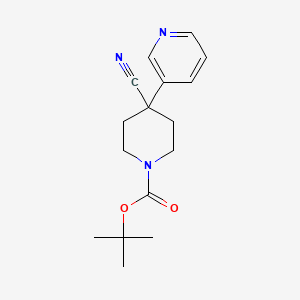

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Overview

Description

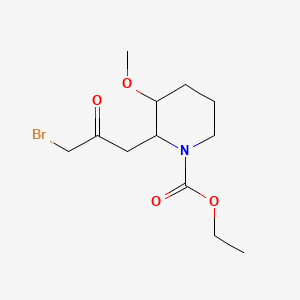

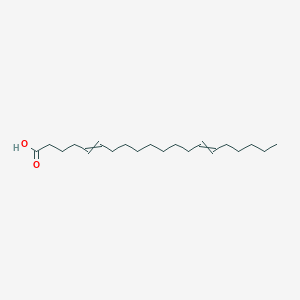

“tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is BBB permeant .Scientific Research Applications

Synthesis of Aminomethylated Fluoropiperidines

This compound can be used as a reactant for the synthesis of aminomethylated fluoropiperidines . Fluoropiperidines are a class of organic compounds that have potential applications in medicinal chemistry due to their unique chemical properties.

Protein Kinase B Inhibitors

It can also be used in the development of Protein Kinase B inhibitors . Protein Kinase B, also known as AKT, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration. Inhibitors of this protein are being researched for potential therapeutic applications in cancer and other diseases.

GlyT1 Inhibitors

The compound is a reactant for the synthesis of GlyT1 inhibitors . GlyT1 is a glycine transporter, and inhibitors of this protein are being researched for potential use in the treatment of cognitive disorders such as schizophrenia.

Piperidinecarboxylic Acids

This compound can be used in the nitrilase-catalyzed enantioselective synthesis of piperidinecarboxylic acids . These acids are a class of organic compounds that have potential applications in medicinal chemistry.

CB2 Receptor Inhibitors

It can be used as a reactant for replacement in CB2 receptor inhibitors . The CB2 receptor is one of the two main types of cannabinoid receptors in the body, and inhibitors of this receptor are being researched for potential therapeutic applications in pain management and immune response.

Double Addition Reactions

This compound can be used in double addition reactions of methyllithium and n-butyllithium to unsaturated nitriles . This type of reaction is a fundamental process in organic chemistry and can be used to create a wide variety of complex organic compounds.

Safety And Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWDFSSIBIHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)